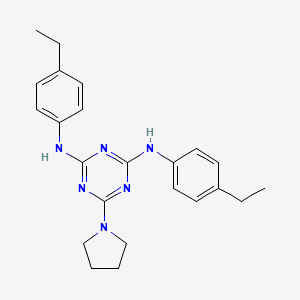

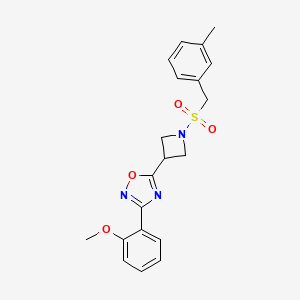

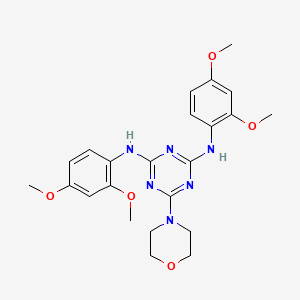

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

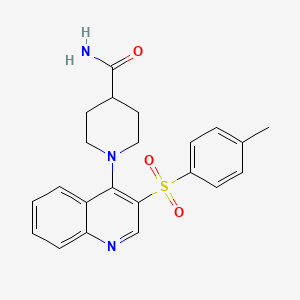

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, also known as BIX-01294, is a small molecule inhibitor of G9a and GLP histone methyltransferases. It was first synthesized in 2009 and has been extensively studied for its potential therapeutic applications in cancer, neurological disorders, and viral infections.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Research on s-triazine derivatives, including those similar to "N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine," has demonstrated their utility in synthesizing novel materials. For instance, aromatic polyamides containing an s-triazine ring with thiophenoxy linkages were synthesized to investigate their solubility and thermal properties, offering insights into their potential applications in high-performance materials due to their inherent viscosity and thermal stability (R. Pal et al., 2005). Similarly, polyamides containing s-triazine rings and fluorene “cardo” groups have been developed, showcasing their solubility in polar solvents and thermal resistance, indicating their promise for applications requiring robust and durable polymeric materials (A. D. Sagar et al., 2001).

Biological and Chemical Activity

S-triazine derivatives also display significant biological activities. A study on morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives revealed their potential in medical applications. These compounds accumulated in melanoma cells and exhibited higher cytotoxicity than comparative treatments, suggesting their use in cancer therapy (G. Jin et al., 2018). Moreover, the synthesis and characterization of dendrimeric melamine-cored complexes capped with [salen/salophFe(III)] and [salen/salophCr(III)] showcased their magnetic behaviors, hinting at their potential in material science and catalysis due to their structural and electronic properties (S. Uysal & Z. E. Koç, 2010).

Chemical Synthesis and Applications

In chemical synthesis, compounds similar to "N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine" serve as key intermediates. For example, the exploration of reactions involving hexahydride complexes with phenyl-substituted pyrimidines and triazines has led to the formation of osmapolycycles. These reactions, promoting multiple C-H bond activations, result in the creation of complex structures with potential applications in catalysis and organic synthesis (Miguel A. Esteruelas et al., 2010).

Eigenschaften

IUPAC Name |

2-N,4-N-bis(2,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O5/c1-30-15-5-7-17(19(13-15)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-18-8-6-16(31-2)14-20(18)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAVZJBXWNWSMDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N4-bis(2,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2840806.png)